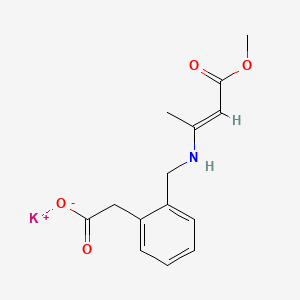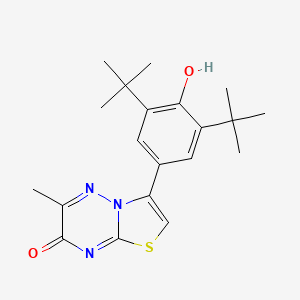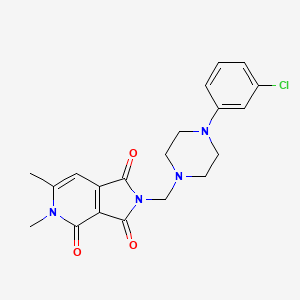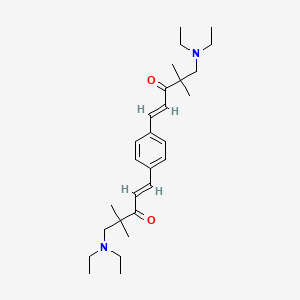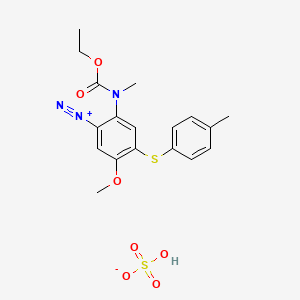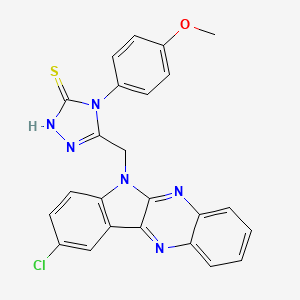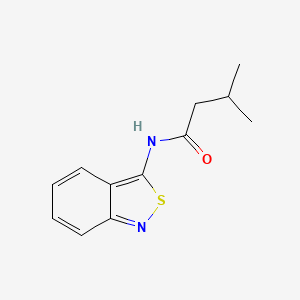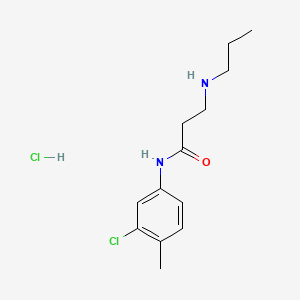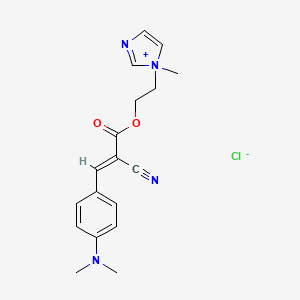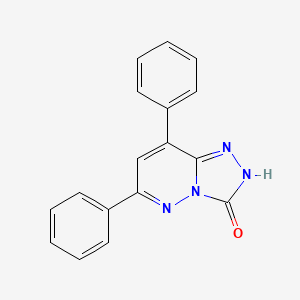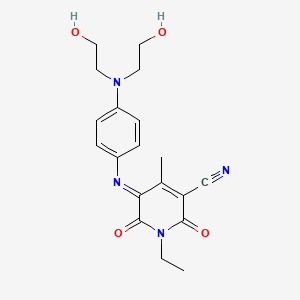
5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features a combination of functional groups, including amino, imino, and nitrile groups, which contribute to its reactivity and versatility in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile typically involves multi-step reactions. One common approach is the condensation of 4-(Bis(2-hydroxyethyl)amino)benzaldehyde with ethyl cyanoacetate under basic conditions, followed by cyclization and oxidation steps to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Properties
CAS No. |
71093-01-1 |
|---|---|
Molecular Formula |
C19H22N4O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
5-[4-[bis(2-hydroxyethyl)amino]phenyl]imino-1-ethyl-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C19H22N4O4/c1-3-23-18(26)16(12-20)13(2)17(19(23)27)21-14-4-6-15(7-5-14)22(8-10-24)9-11-25/h4-7,24-25H,3,8-11H2,1-2H3 |
InChI Key |
APJGETPRJOQUPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C(=NC2=CC=C(C=C2)N(CCO)CCO)C1=O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



